Tert-butyl 4-[ethyl(methoxy)amino]piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-[ethyl(methoxy)amino]piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, an ethyl(methoxy)amino group, and a piperidine ring. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[ethyl(methoxy)amino]piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-amino-1-piperidinecarboxylate with ethyl(methoxy)amine. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is typically purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[ethyl(methoxy)amino]piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl(methoxy)amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted piperidine derivatives with various functional groups.
Scientific Research Applications
Tert-butyl 4-[ethyl(methoxy)amino]piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-[ethyl(methoxy)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved in its mechanism of action include binding to active sites, altering enzyme conformation, and affecting signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-amino-1-piperidinecarboxylate: A precursor in the synthesis of tert-butyl 4-[ethyl(methoxy)amino]piperidine-1-carboxylate.
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the manufacture of fentanyl and related derivatives.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct reactivity and biological activity
Properties
Molecular Formula |
C13H26N2O3 |
---|---|
Molecular Weight |
258.36 g/mol |
IUPAC Name |
tert-butyl 4-[ethyl(methoxy)amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C13H26N2O3/c1-6-15(17-5)11-7-9-14(10-8-11)12(16)18-13(2,3)4/h11H,6-10H2,1-5H3 |
InChI Key |
WWYQPNUGWJVJMF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CCN(CC1)C(=O)OC(C)(C)C)OC |
Origin of Product |
United States |
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